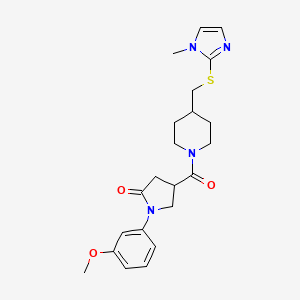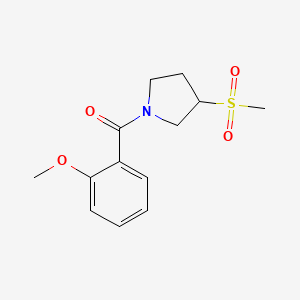
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound belongs to the class of azetidin-2-one derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Applications De Recherche Scientifique
Antitumor Applications
Research has explored the potential of 4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one and related compounds in antitumor applications. These compounds have shown promise as antiproliferative agents targeting tubulin. Studies found that certain derivatives in this class can inhibit the polymerization of isolated tubulin in vitro and disrupt the microtubular structure in breast cancer cells, leading to cell arrest and apoptosis. One specific compound, with significant potential for clinical development, displayed minimal cytotoxicity and interacted at the colchicine-binding site on β-tubulin, indicating a promising avenue for cancer therapy (Greene et al., 2016).
Structural Studies and Synthesis
Various studies have focused on the synthesis and structural analysis of azetidin-2-ones, including the target compound. These efforts have elucidated the significance of specific substituents and configurations in enhancing the compounds' biological activities. For instance, the torsional angle between certain rings in the compound's structure and the trans configuration of certain groups have been identified as crucial for potent antiproliferative activity. These insights are fundamental for designing more effective derivatives for therapeutic applications (Twamley et al., 2020).
Biological Activities
A range of biological activities has been associated with 4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one and its analogs. These include antimicrobial, antifungal, and antitubercular properties. Specific derivatives have been synthesized and tested against various microbial strains, with some showing comparable or superior activity to standard drugs used for these purposes. This indicates the potential for these compounds in treating infectious diseases (Ilango & Arunkumar, 2011).
Cosmetic and Pharmaceutical Applications
Some derivatives of the compound have been investigated for their potential in cosmetic applications, particularly as whitening agents. They have shown tyrosinase-inhibiting activity, which is significant for melanin synthesis inhibition, a key factor in skin lightening products. The non-toxic nature of these compounds at certain concentrations further adds to their viability in cosmetic formulations (Tanimoto et al., 2006).
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNORQSYCXUKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2801234.png)


![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)




![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)
![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)
![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)

![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2801256.png)